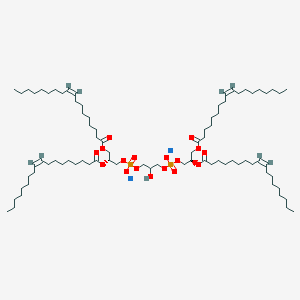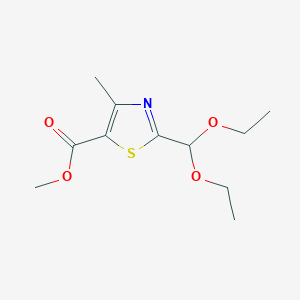
1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate is a compound that belongs to the guanidine family Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of an amine with an activated guanidine precursor. Common synthetic routes include the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines under specific conditions . Industrial production methods often employ one-pot synthesis approaches, which provide efficient access to diverse guanidines with high yields .
Chemical Reactions Analysis
1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-(Ethylisopropylamino)ethyl)guanidine sulfate hydrate can be compared with other guanidine derivatives, such as:
- 1-Ethylguanidine sulfate
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine These compounds share similar chemical structures but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific ethylisopropylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14156-79-7 |
|---|---|
Molecular Formula |
C8H22N4O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(diaminomethylideneazaniumyl)ethyl-ethyl-propan-2-ylazanium;sulfate |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-4-12(7(2)3)6-5-11-8(9)10;1-5(2,3)4/h7H,4-6H2,1-3H3,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
MUJLIIILWILODV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC[NH+]=C(N)N)C(C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


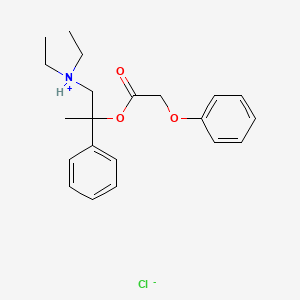
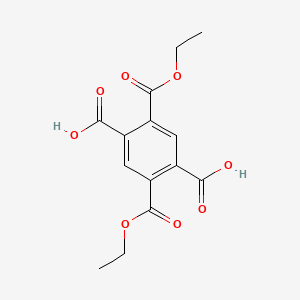
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
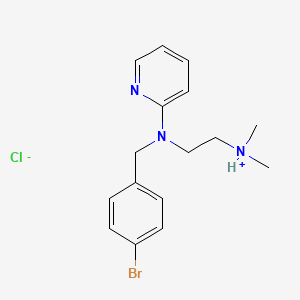
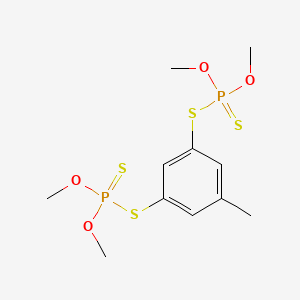
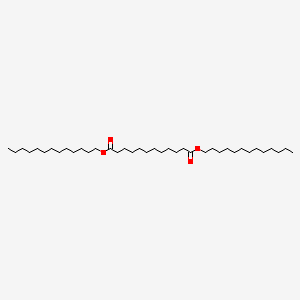
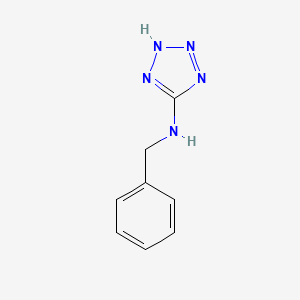
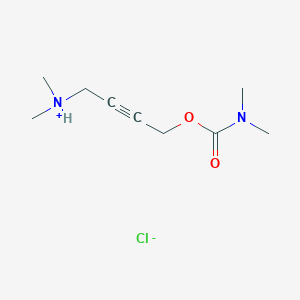
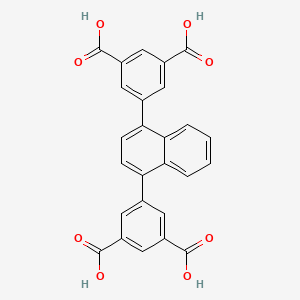
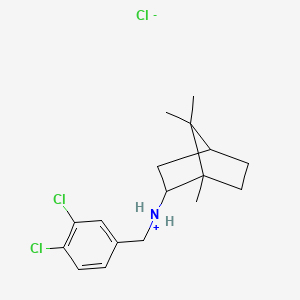
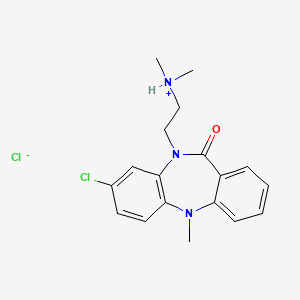
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
